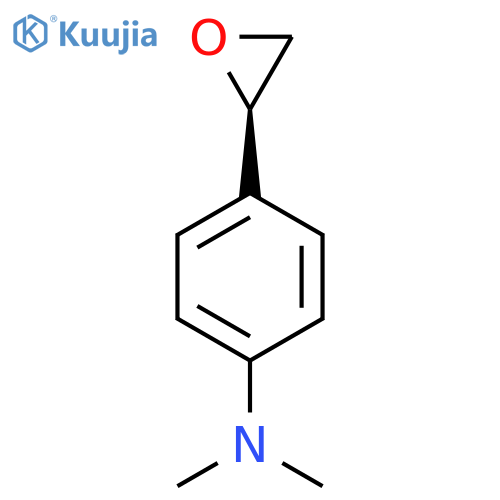

Cas no 2227815-03-2 (N,N-dimethyl-4-(2R)-oxiran-2-ylaniline)

N,N-dimethyl-4-(2R)-oxiran-2-ylaniline 化学的及び物理的性質

名前と識別子

-

- N,N-dimethyl-4-(2R)-oxiran-2-ylaniline

- N,N-dimethyl-4-[(2R)-oxiran-2-yl]aniline

- EN300-1833380

- 2227815-03-2

-

- インチ: 1S/C10H13NO/c1-11(2)9-5-3-8(4-6-9)10-7-12-10/h3-6,10H,7H2,1-2H3/t10-/m0/s1

- InChIKey: HVZIGEFHEJOLNC-JTQLQIEISA-N

- ほほえんだ: O1C[C@H]1C1C=CC(=CC=1)N(C)C

計算された属性

- せいみつぶんしりょう: 163.099714038g/mol

- どういたいしつりょう: 163.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 15.8Ų

N,N-dimethyl-4-(2R)-oxiran-2-ylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1833380-0.25g |

N,N-dimethyl-4-[(2R)-oxiran-2-yl]aniline |

2227815-03-2 | 0.25g |

$1420.0 | 2023-09-19 | ||

| Enamine | EN300-1833380-10.0g |

N,N-dimethyl-4-[(2R)-oxiran-2-yl]aniline |

2227815-03-2 | 10g |

$6635.0 | 2023-05-26 | ||

| Enamine | EN300-1833380-0.1g |

N,N-dimethyl-4-[(2R)-oxiran-2-yl]aniline |

2227815-03-2 | 0.1g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1833380-5.0g |

N,N-dimethyl-4-[(2R)-oxiran-2-yl]aniline |

2227815-03-2 | 5g |

$4475.0 | 2023-05-26 | ||

| Enamine | EN300-1833380-0.05g |

N,N-dimethyl-4-[(2R)-oxiran-2-yl]aniline |

2227815-03-2 | 0.05g |

$1296.0 | 2023-09-19 | ||

| Enamine | EN300-1833380-10g |

N,N-dimethyl-4-[(2R)-oxiran-2-yl]aniline |

2227815-03-2 | 10g |

$6635.0 | 2023-09-19 | ||

| Enamine | EN300-1833380-1g |

N,N-dimethyl-4-[(2R)-oxiran-2-yl]aniline |

2227815-03-2 | 1g |

$1543.0 | 2023-09-19 | ||

| Enamine | EN300-1833380-1.0g |

N,N-dimethyl-4-[(2R)-oxiran-2-yl]aniline |

2227815-03-2 | 1g |

$1543.0 | 2023-05-26 | ||

| Enamine | EN300-1833380-0.5g |

N,N-dimethyl-4-[(2R)-oxiran-2-yl]aniline |

2227815-03-2 | 0.5g |

$1482.0 | 2023-09-19 | ||

| Enamine | EN300-1833380-2.5g |

N,N-dimethyl-4-[(2R)-oxiran-2-yl]aniline |

2227815-03-2 | 2.5g |

$3025.0 | 2023-09-19 |

N,N-dimethyl-4-(2R)-oxiran-2-ylaniline 関連文献

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059

N,N-dimethyl-4-(2R)-oxiran-2-ylanilineに関する追加情報

Comprehensive Guide to N,N-dimethyl-4-(2R)-oxiran-2-ylaniline (CAS No. 2227815-03-2): Properties, Applications, and Market Insights

N,N-dimethyl-4-(2R)-oxiran-2-ylaniline (CAS No. 2227815-03-2) is a specialized epoxide-containing aromatic amine with significant potential in pharmaceutical and fine chemical synthesis. This compound features a unique chiral epoxide moiety attached to a dimethylaniline backbone, making it a valuable intermediate for asymmetric synthesis. The (2R)-oxiran-2-yl group introduces stereoselectivity, which is highly sought after in modern drug development.

The growing demand for chiral building blocks like N,N-dimethyl-4-(2R)-oxiran-2-ylaniline reflects broader trends in green chemistry and sustainable pharmaceutical manufacturing. Researchers are particularly interested in how this compound's epoxide ring can participate in ring-opening reactions to create complex molecular architectures with precise stereochemistry. The dimethylamino group enhances solubility in organic solvents while providing a handle for further derivatization.

From a synthetic chemistry perspective, CAS 2227815-03-2 offers several advantages. The compound's electron-rich aromatic system facilitates electrophilic aromatic substitution reactions, while the strained epoxide serves as a reactive site for nucleophilic attack. This dual functionality makes it particularly useful for constructing multi-functional pharmaceutical intermediates. Recent studies have explored its application in creating chiral ligands for asymmetric catalysis and as a precursor for biologically active molecules.

The pharmaceutical industry shows increasing interest in N,N-dimethyl-4-(2R)-oxiran-2-ylaniline due to its potential in developing targeted therapies. Its molecular structure aligns well with current research into kinase inhibitors and GPCR modulators, particularly where stereochemistry plays a crucial role in drug efficacy. The compound's chiral purity and chemical stability make it attractive for high-value pharmaceutical synthesis.

In material science applications, CAS 2227815-03-2 has shown promise as a monomer for specialty polymers. The epoxide group can participate in polymerization reactions, while the aromatic amine contributes to thermal stability. Researchers are investigating its use in creating advanced epoxy resins with tailored properties for electronics and coatings applications.

Market analysis indicates steady growth in demand for chiral epoxide compounds like N,N-dimethyl-4-(2R)-oxiran-2-ylaniline. The global market for fine chemicals and pharmaceutical intermediates continues to expand, driven by increased R&D investment in precision medicine and specialty materials. Suppliers of CAS 2227815-03-2 are focusing on improving synthetic routes to enhance yield and optical purity while reducing environmental impact.

Quality control for N,N-dimethyl-4-(2R)-oxiran-2-ylaniline typically involves HPLC analysis to verify chemical purity and chiral HPLC to confirm enantiomeric excess. Advanced characterization techniques like NMR spectroscopy and mass spectrometry are employed to ensure batch-to-batch consistency. The compound is generally supplied as a high-purity crystalline solid with strict storage requirements to maintain stability.

From a regulatory standpoint, CAS 2227815-03-2 falls under standard chemical handling protocols. While not classified as hazardous under current regulations, proper laboratory safety practices should be followed when handling this compound. Researchers should pay particular attention to epoxide reactivity and employ appropriate personal protective equipment during experimental work.

The future outlook for N,N-dimethyl-4-(2R)-oxiran-2-ylaniline appears promising, with potential applications emerging in bioconjugation chemistry and prodrug development. As synthetic methodologies advance, we anticipate broader adoption of this versatile chiral building block across multiple chemistry-driven industries. Ongoing research into catalytic asymmetric epoxidation may further improve the economic viability of large-scale production.

2227815-03-2 (N,N-dimethyl-4-(2R)-oxiran-2-ylaniline) 関連製品

- 873811-29-1(1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione)

- 503601-16-9((S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid)

- 943910-35-8(5-(4-bromophenyl)oxazolidin-2-one)

- 941900-66-9(4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide)

- 2228317-29-9(methyl 1-methyl-5-(4-oxobutyl)-1H-pyrazole-3-carboxylate)

- 2229627-36-3(3-(2-cyclopropyl-1,3-thiazol-4-yl)-2,2-difluoropropanoic acid)

- 1804134-84-6(1-Bromo-1-(2-(chloromethyl)-4-(trifluoromethyl)phenyl)propan-2-one)

- 1336695-13-6((2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine)

- 1805729-53-6(4-Bromo-3-propionylphenylacetic acid)

- 1855130-50-5(5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide)